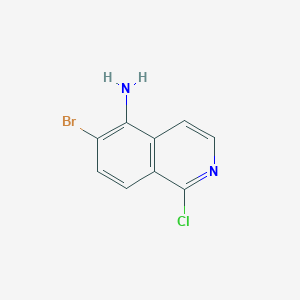

6-Bromo-1-chloroisoquinolin-5-amine

Description

6-Bromo-1-chloroisoquinolin-5-amine is a halogenated isoquinoline derivative with a molecular formula of C₉H₆BrClN₂ and a molecular weight of 257.5 g/mol. The compound features a bromine atom at position 6, a chlorine atom at position 1, and an amine group at position 5 on the isoquinoline scaffold. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or as a building block for drug discovery .

Properties

IUPAC Name |

6-bromo-1-chloroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-7-2-1-6-5(8(7)12)3-4-13-9(6)11/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRFNEGPFVGVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC=C2)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

- Starting Material: Isoquinoline or 1-hydroxyisoquinoline derivatives.

- Halogenation: Bromination and chlorination are performed sequentially or simultaneously, often using N-bromosuccinimide (NBS) or phosphorus tribromide (PBr₃) for bromination, and phosphorus oxychloride (POCl₃) for chlorination.

- Amine Introduction: The amino group at position 5 is introduced via nucleophilic substitution or reduction of nitro precursors.

Reaction Conditions:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Bromination | NBS | Room temperature or reflux | Selectively brominates at position 6 due to directing effects |

| Chlorination | POCl₃ | Heating at 100°C | Facilitates chlorination at position 1 |

| Amination | Ammonia or amine derivatives | Elevated temperature | Converts suitable intermediates to amino derivatives |

Research Findings:

- A study reports the synthesis of 6-bromo-1-hydroxyisoquinoline, which upon treatment with POCl₃ yields 6-bromo-1-chloroisoquinoline.

- The reaction yields approximately 62% of the desired chlorinated compound, with purification via silica gel chromatography.

Chlorination of 6-Bromo-1-hydroxyisoquinoline

This method involves chlorination of a brominated precursor.

Procedure:

- Dissolve 6-bromo-1-hydroxyisoquinoline in ethyl acetate.

- Add phosphorus oxychloride (POCl₃) and heat to 100°C for 4 hours.

- Post-reaction workup involves washing with sodium bicarbonate solution, water, and brine, followed by drying and chromatography.

Reaction Data:

| Parameter | Details |

|---|---|

| Yield | Approximately 62% |

| Solvent | Ethyl acetate |

| Reagent | POCl₃ |

| Temperature | 100°C |

This method is supported by patent CN106432073B, emphasizing the chlorination of halogenated isoquinoline derivatives.

Amination of Halogenated Intermediates

The amino group at position 5 can be introduced through nucleophilic substitution reactions on halogenated isoquinoline intermediates.

Typical Conditions:

- Use of ammonia or primary amines in polar solvents.

- Elevated temperatures facilitate substitution.

- Purification involves recrystallization or chromatography.

Summary of Preparation Methods

Notes and Considerations

- Reaction Selectivity: Bromination tends to occur at position 6 due to electronic effects, while chlorination at position 1 is facilitated by electrophilic substitution.

- Purification: Chromatography on silica gel with solvent systems like dichloromethane/hexane is standard for isolating pure compounds.

- Yield Optimization: Reaction temperature, reagent equivalents, and solvent choice significantly influence yields.

Data Table: Summary of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-chloroisoquinolin-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a quinoline N-oxide .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-1-chloroisoquinolin-5-amine has been investigated for its potential as a pharmaceutical intermediate. Its structural properties allow it to serve as a scaffold for the development of biologically active compounds. Notably:

- Smoothened Inhibitors : It has shown promise in the synthesis of phenylimidazoles, which act as Smoothened inhibitors in cancer therapy. These inhibitors target the Hedgehog signaling pathway, which is often dysregulated in various cancers.

- Neurological Disorders : Derivatives of this compound have been explored for their effects on receptors involved in neurological disorders, suggesting potential therapeutic applications.

Organic Synthesis

The compound acts as a versatile intermediate in organic synthesis due to its halogen substituents:

- Reactivity : The presence of both bromine and chlorine enhances its reactivity, allowing for various substitution reactions that can lead to the formation of complex molecules .

- Synthetic Routes : Several synthetic pathways have been developed for the preparation of this compound, making it accessible for further research and application in chemical synthesis.

Case Study 1: Cancer Therapeutics

In a study focusing on the development of new cancer therapies, researchers synthesized several derivatives of this compound to evaluate their efficacy as Smoothened inhibitors. The results indicated that certain derivatives exhibited significant anti-tumor activity in vitro, warranting further investigation into their mechanisms of action and potential clinical applications.

Case Study 2: Neuropharmacology

Another study examined the interaction of this compound with neurotransmitter receptors. The findings suggested that this compound could modulate receptor activity related to neurological pathways, indicating its potential use in treating conditions such as Parkinson's disease or schizophrenia.

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloroisoquinolin-5-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and molecular targets can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Key Findings:

Substituent Effects: The chlorine atom at position 1 in this compound increases molecular weight and lipophilicity compared to non-chlorinated analogs like 6-Bromoisoquinolin-5-amine. This could enhance membrane permeability in biological systems . The amine group at position 5 enables hydrogen bonding, improving solubility in polar solvents. However, steric hindrance from bromine and chlorine may reduce reactivity in certain coupling reactions .

Structural Analogues: 5-Bromoisoquinoline lacks both the amine and chlorine substituents, limiting its utility in targeted drug design but retaining value as a synthetic intermediate .

Research Implications and Limitations

- Synthetic Challenges: Introducing both bromine and chlorine atoms on the isoquinoline ring may complicate regioselective synthesis.

Biological Activity

6-Bromo-1-chloroisoquinolin-5-amine (CAS No. 1889108-83-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.500 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 349.5 ± 22.0 °C |

| Flash Point | 165.2 ± 22.3 °C |

These properties indicate that the compound has a relatively high boiling point and density, suggesting stability under various conditions.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. A study published in Molecules evaluated its cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro tests showed that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of the bromine and chlorine substituents enhances its antimicrobial efficacy by increasing membrane permeability and disrupting bacterial cell integrity .

The proposed mechanism of action for this compound includes:

- Inhibition of Target Enzymes : The compound may interact with specific enzymes involved in cell signaling pathways, leading to altered cellular responses.

- DNA Intercalation : It is hypothesized that the isoquinoline structure allows for intercalation into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects .

Study 1: Anticancer Activity

In a study assessing the anticancer potential of various isoquinoline derivatives, this compound was shown to significantly reduce viability in human breast cancer cells (MCF-7). The IC₅₀ value was determined to be approximately 15 µM, indicating potent activity compared to other derivatives tested .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the halogen substituents could further enhance antimicrobial activity .

Q & A

Basic Question: What are the critical considerations for designing a synthesis route for 6-Bromo-1-chloroisoquinolin-5-amine?

Methodological Answer:

Synthetic routes should prioritize regioselective bromination and chlorination due to the compound’s aromatic heterocyclic structure. Key steps include:

- Halogenation Order : Bromination at position 6 and chlorination at position 1 require careful control of reaction conditions (e.g., temperature, catalysts) to avoid cross-reactivity. Evidence from similar brominated isoquinoline derivatives suggests using N-bromosuccinimide (NBS) in dimethylformamide (DMF) for bromination .

- Amine Protection : The amine group at position 5 must be protected during halogenation (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent side reactions .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the target compound from byproducts .

Advanced Question: How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

Quantum mechanical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict intermediates and transition states, reducing trial-and-error experimentation.

- Reaction Modeling : Use software like Gaussian or ORCA to simulate bromination/chlorination mechanisms, identifying energy barriers and regioselectivity drivers .

- Solvent Effects : COSMO-RS simulations can optimize solvent selection to enhance reaction efficiency .

- Validation : Cross-reference computational results with experimental NMR and LC-MS data to validate predicted intermediates .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign aromatic protons and carbons using 2D NMR (HSQC, HMBC) to resolve overlapping signals in the isoquinoline core .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (MW: 257.52 g/mol) with <2 ppm error .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, particularly if synthetic byproducts are suspected .

Advanced Question: How can researchers address contradictory data in solubility or stability studies of this compound?

Methodological Answer:

- Controlled Replicates : Perform triplicate experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables .

- Degradation Analysis : Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

- Theoretical Reconciliation : Apply the "chemical reaction design and discovery" framework (ICReDD) to cross-validate experimental data with computational predictions .

Basic Question: What are the recommended storage conditions for this compound to ensure long-term stability?

Methodological Answer:

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the amine group .

- Solvent Compatibility : For stock solutions, use anhydrous DMSO or DMF to prevent precipitation .

Advanced Question: How can factorial design of experiments (DoE) improve yield optimization for this compound?

Methodological Answer:

- Variable Screening : Use a Plackett-Burman design to identify critical factors (e.g., catalyst loading, reaction time) .

- Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., temperature vs. solvent polarity) using a central composite design .

- Data Analysis : Apply ANOVA to distinguish significant effects (p < 0.05) and generate predictive models for yield enhancement .

Advanced Question: What strategies mitigate toxicity risks during large-scale synthesis?

Methodological Answer:

- Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to detect toxic intermediates .

- Waste Management : Use membrane separation technologies (e.g., nanofiltration) to recover and recycle heavy metal catalysts .

Basic Question: How can researchers validate the biological activity of derivatives of this compound?

Methodological Answer:

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity against target proteins .

- In Vitro Assays : Use kinase inhibition or cytotoxicity assays (e.g., MTT) with positive controls (e.g., staurosporine) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Br with Cl) to correlate structural changes with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.